molecular formula C11H20O5 B1204879 Dibutyrin CAS No. 32648-01-4

Dibutyrin

Cat. No.: B1204879
CAS No.: 32648-01-4
M. Wt: 232.27 g/mol
InChI Key: KBWFWZJNPVZRRG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dibutyrin can be synthesized through the esterification of glycerol with butanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water formed during the reaction .

Industrial Production Methods: In industrial settings, this compound is produced by the selective hydrolysis of tributyrin using immobilized lipases. The process involves the use of specific and selective hydrolysis to achieve high yields of this compound. The addition of cosolvents improves the solubility of the substrate, thus enhancing the accumulation of this compound .

Chemical Reactions Analysis

Types of Reactions: Dibutyrin undergoes various chemical reactions, including hydrolysis, oxidation, and esterification.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dibutyrin has a wide range of scientific research applications in various fields:

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

Dibutyrin exerts its effects through various molecular targets and pathways. It is hydrolyzed by lipases to release glycerol and butanoic acid. The released butanoic acid can act as a signaling molecule and modulate various biological processes. This compound also interacts with lipid metabolism pathways and influences the activity of enzymes involved in lipid digestion and absorption .

Comparison with Similar Compounds

    Tributyrin: A triglyceride formed by the esterification of glycerol with three molecules of butanoic acid.

    Monobutyrin: A monoglyceride formed by the esterification of glycerol with one molecule of butanoic acid.

Uniqueness of Dibutyrin: this compound is unique in its structure as a diglyceride, which allows it to participate in specific biochemical reactions that are distinct from those of monoglycerides and triglycerides. Its selective hydrolysis and esterification properties make it valuable in various scientific and industrial applications .

Properties

IUPAC Name

(3-butanoyloxy-2-hydroxypropyl) butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O5/c1-3-5-10(13)15-7-9(12)8-16-11(14)6-4-2/h9,12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWFWZJNPVZRRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC(COC(=O)CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001030979
Record name 1,3-Dibutyrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001030979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17364-00-0, 32648-01-4
Record name 1,1′-(2-Hydroxy-1,3-propanediyl) dibutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17364-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibutyrylglycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032648014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, diester with 1,2,3-propanetriol
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Dibutyrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001030979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyric acid, diester with propane-1,2,3-triol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.475
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

By following the procedure of Example 1(a) and 1(b) using 13.05 g. of 1,3-dihydroxyacetone, 23.7 g. of pyridine and 31.1 g. of butyryl chloride, 17.9 g. of 1,3-dibutanoyloxy-2-propanol is obtained. The reaction of 12.2 g. of this material and 9.4 g. of valproyl chloride and 4.98 g. of pyridine as described in Example 1(c) yields an oil which is purified by chromatography as described in Example 3. The pure 1,3-dibutanoyl-2-valproyl-glyceride is eluted from the column with petroleum ether/ether (95:5); it is obtained in a yield of 9.1 g.; Rf 0.61 (petroleum ether/ether 3:1); mass spectrum m/e 316 (M+ -42).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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